molecular formula C12H18N2O4 B193583 Carbidopa Ethyl Ester CAS No. 91908-71-3

Carbidopa Ethyl Ester

Cat. No. B193583
CAS RN: 91908-71-3
M. Wt: 254.28 g/mol
InChI Key: IVYOMTNVXXPNCD-UHFFFAOYSA-N
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Description

Carbidopa Ethyl Ester is a derivative of Carbidopa, which is chemically a decarboxylase inhibitor . It is also known as Ethyl 3- (3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate hydrochloride . It is used as an impurity standard of Carbidopa .


Molecular Structure Analysis

The molecular formula of Carbidopa Ethyl Ester is C12H18N2O4 . The structure includes an ethyl group replacing the hydrogen in the -COOH group of Carbidopa .


Physical And Chemical Properties Analysis

Carbidopa Ethyl Ester has a molecular weight of 254.28200 . Its boiling point is predicted to be 487.2±45.0 °C, and its density is predicted to be 1.264±0.06 g/cm3 .

Scientific Research Applications

Pharmacological Studies

  • Carbidopa has been studied for its effects on conditioned salivation in unanesthetized dogs, indicating potential applications in pharmacological research related to autonomic functions (Sweet & Gaul, 1977).

Neurological Research

  • Carbidopa, as an inhibitor of dopa-decarboxylase, is used in neurological research, particularly in the context of Parkinson's disease and familial dysautonomia. Studies have explored its efficacy as an antiemetic in patients with familial dysautonomia (Norcliffe-Kaufmann et al., 2013).
  • Research has also shown that carbidopa can inhibit T cell activation, suggesting its potential utility in autoimmune conditions like experimental autoimmune encephalitis and collagen-induced arthritis (Zhu et al., 2017).

Cancer Research

  • Carbidopa has been investigated for its anticancer effects, particularly in pancreatic and liver cancer. It has been found to act as an activator of the aryl hydrocarbon receptor and influence the ubiquitination and degradation of the androgen receptor, thus suppressing cancer cell growth (Ogura et al., 2017), (Chen et al., 2020).

Renal Function Research

  • Carbidopa has been examined for its effect on urinary sodium excretion in humans, shedding light on dopamine as a potential intrarenal natriuretic hormone (Ball & Lee, 1977).

Biochemical and Biopharmaceutical Research

  • Studies have explored carbidopa's effects on the kinetics of 6-[18F]fluoro-L-DOPA in positron emission tomography, relevant to the understanding of drug delivery and metabolism in the body (Hoffman et al., 1992).
  • Research on the synthesis of fluorous l-Carbidopa precursors and computational prediction of bioactivity provides insights into improving drug stability and effectiveness (Granados et al., 2018).

Sleep and Movement Disorder Research

  • Carbidopa has been evaluated for the treatment of periodic limb movements in sleep, offering insights into the management of sleep-related disorders (Kaplan et al., 1993).

Endocrine and Neuroendocrine Research

  • The impact of carbidopa on monoamine and neuroendocrine function in humans has been studied, revealing its effects on endogenous catecholamine, indoleamine, and endocrine function (Garfinkel et al., 1977).

Future Directions

Research suggests that increasing Carbidopa doses significantly increased the exposure and reduced the fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone . This indicates potential for further optimization of Carbidopa Ethyl Ester dosage in the future. Another study suggests that Carbidopa inhibits T cell responses, which could have implications for the treatment of autoimmune diseases .

properties

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOMTNVXXPNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620938
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa Ethyl Ester

CAS RN

91908-71-3
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for preparation of compound 107, and substituting methanol with ethanol, provided the title compound, which was used in the next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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